1-(3-Iodomethyl-pyrrolidin-1-yl)-ethanone 1-(3-Iodomethyl-pyrrolidin-1-yl)-ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13477296
InChI: InChI=1S/C7H12INO/c1-6(10)9-3-2-7(4-8)5-9/h7H,2-5H2,1H3
SMILES: CC(=O)N1CCC(C1)CI
Molecular Formula: C7H12INO
Molecular Weight: 253.08 g/mol

1-(3-Iodomethyl-pyrrolidin-1-yl)-ethanone

CAS No.:

Cat. No.: VC13477296

Molecular Formula: C7H12INO

Molecular Weight: 253.08 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Iodomethyl-pyrrolidin-1-yl)-ethanone -

Specification

Molecular Formula C7H12INO
Molecular Weight 253.08 g/mol
IUPAC Name 1-[3-(iodomethyl)pyrrolidin-1-yl]ethanone
Standard InChI InChI=1S/C7H12INO/c1-6(10)9-3-2-7(4-8)5-9/h7H,2-5H2,1H3
Standard InChI Key DWHNYLXNUKHPIX-UHFFFAOYSA-N
SMILES CC(=O)N1CCC(C1)CI
Canonical SMILES CC(=O)N1CCC(C1)CI

Introduction

Structural and Molecular Characteristics

Molecular Architecture

1-(3-Iodomethyl-pyrrolidin-1-yl)-ethanone consists of a five-membered pyrrolidine ring (C₄H₉N) with two functional groups:

  • Iodomethyl (-CH₂I) at the 3-position, imparting electrophilicity.

  • Ethanone (-COCH₃) at the 1-position, contributing to solubility and hydrogen-bonding interactions.

The molecular formula is C₇H₁₂INO, with a molecular weight of 253.08 g/mol . The stereochemistry at the 3-position (iodomethyl substitution) influences its reactivity and biological interactions, though most synthetic routes produce racemic mixtures unless chiral catalysts are employed .

Table 1: Key Structural Properties

PropertyValueSource
Molecular FormulaC₇H₁₂INO
Molecular Weight253.08 g/mol
CAS Registry Number1353965-40-8
Boiling PointNot reported
Melting PointLiquid at room temperature
Density1.8–2.0 g/cm³ (estimated)

Synthesis and Preparation

Synthetic Routes

The synthesis typically involves multi-step protocols:

  • Pyrrolidine Functionalization:

    • Starting from pyrrolidine, iodomethylation is achieved via Sandmeyer-type reactions or electrophilic iodination using iodine and silver triflate .

    • Example: Reaction of 3-hydroxymethylpyrrolidine with hydroiodic acid (HI) under reflux yields the iodomethyl intermediate.

  • Acylation:

    • The nitrogen atom of the pyrrolidine ring is acylated with acetyl chloride or acetic anhydride to introduce the ethanone group.

    • Solvents like dichloromethane or THF are used, with triethylamine as a base to neutralize HCl byproducts.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
IodomethylationHI, AgOTf, CH₂Cl₂, 0°C → rt60–70%
AcylationAcetyl chloride, Et₃N, THF85–90%

Chemical Reactivity and Applications

Electrophilic Substitutions

The iodomethyl group undergoes Sₙ2 reactions with nucleophiles (e.g., amines, thiols), enabling the synthesis of functionalized pyrrolidines:
R-Nu+C₇H₁₂INOR-Pyrrolidine-Nu+KI\text{R-Nu} + \text{C₇H₁₂INO} \rightarrow \text{R-Pyrrolidine-Nu} + \text{KI}
This reactivity is exploited in medicinal chemistry to create covalent inhibitors targeting cysteine residues in proteins .

Cross-Coupling Reactions

Palladium-catalyzed Ulmann or Suzuki couplings replace iodine with aryl/alkyl groups, expanding access to diverse heterocycles . For example, coupling with phenylboronic acid yields 3-aryl-pyrrolidine derivatives .

Pharmaceutical Applications

  • Antimicrobial Agents: Analogues with bromo- or chloromethyl groups show activity against Staphylococcus aureus (MIC = 6.25–12.5 µg/mL) .

  • Anticancer Research: Iodine’s radio-opacity makes the compound a candidate for radiopharmaceuticals, particularly in thyroid cancer imaging .

Table 3: Biological Activity of Structural Analogues

CompoundActivity (MIC, µg/mL)Source
1-(3-Bromomethyl-pyrrolidin-1-yl)-ethanone12.5 (E. coli)
1-(3-Chloromethyl-pyrrolidin-1-yl)-ethanone25 (C. albicans)

Comparison with Halogenated Analogues

The iodine atom’s polarizability and leaving-group ability distinguish 1-(3-Iodomethyl-pyrrolidin-1-yl)-ethanone from its chloro- and bromo-counterparts:

Table 4: Halogen Comparison

PropertyIodo DerivativeBromo DerivativeChloro Derivative
ElectrophilicityHighModerateLow
Reaction Rate (Sₙ2)FastestIntermediateSlowest
StabilityLight-sensitiveStableStable

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